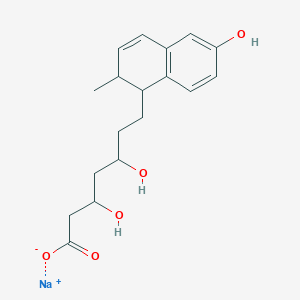
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is an organic compound with the molecular formula C14H28O2 It is a derivative of octene, featuring an ethoxyethoxy group and two methyl groups attached to the octene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyloct-1-ene with ethyl vinyl ether in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds via an electrophilic addition mechanism, where the ethoxyethoxy group is introduced to the octene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of alcohols or ketones
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of new functionalized derivatives
Aplicaciones Científicas De Investigación
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reaction conditions and reagents used. In biological systems, its interactions with molecular targets and pathways are determined by its structural features and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Ethoxyethoxy)butane: Similar in structure but with a shorter carbon chain.
2-(1-Ethoxyethoxy)phenol: Contains an aromatic ring instead of an aliphatic chain.
1-Ethenyl-4-(1-ethoxyethoxy)benzene: Features a vinyl group and an aromatic ring.
Uniqueness
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is unique due to its specific combination of an ethoxyethoxy group and two methyl groups on an octene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
99948-87-5 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene |
InChI |
InChI=1S/C14H28O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h13-14H,2,6-11H2,1,3-5H3 |
Clave InChI |
YKUFXXRBFCCEKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCCC(C)CCCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)






![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)
![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)


![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)

